molecular formula C12H17NO4 B12278068 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid

3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid

Cat. No.: B12278068
M. Wt: 239.27 g/mol
InChI Key: NYWMELQPAXCYSJ-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of an amino group, a butyric acid moiety, and a dimethoxyphenyl group.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-amino-4-(3,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-8(5-11(7-10)17-2)3-9(13)6-12(14)15/h4-5,7,9H,3,6,13H2,1-2H3,(H,14,15)

InChI Key

NYWMELQPAXCYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(CC(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,5-dimethoxybenzaldehyde and a suitable amine, followed by a series of reactions including reduction and carboxylation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Substitution Reactions

The amino group in 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid participates in nucleophilic substitution reactions , where it acts as a nucleophile to replace leaving groups in target molecules. These reactions are foundational in organic synthesis, enabling modifications to the compound’s structure for tailored applications.

Addition Reactions

The carboxylic acid group facilitates addition reactions , including esterification or Michael additions. These reactions are critical for forming covalent bonds with other molecules, such as aldehydes or ketones, depending on reaction conditions (e.g., pH, catalysts).

Condensation Reactions

The compound undergoes condensation reactions with carbonyl-containing compounds, leading to the formation of imine or β-lactam structures. These reactions are valuable in synthesizing complex organic molecules, such as heterocycles or peptide derivatives.

Enzymatic Inactivation via PLP-Dependent Pathways

A key reaction involves 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid’s interaction with PLP-dependent enzymes , such as GABA-AT (γ-aminobutyric acid aminotransferase). This reaction proceeds through a multi-step mechanism:

  • Initial binding : The amino group reacts with the PLP cofactor bound to Lys329 in the enzyme’s active site, forming intermediates like M3′ (a PLP-bound imine).

  • Partition ratio : A small fraction of intermediates (2.2%) covalently binds to Lys329-PLP, irreversibly inactivating the enzyme.

  • Enhanced efficiency : Structural modifications (e.g., introducing a double bond) reduce the partition ratio from 147 (for FCP, a reference inhibitor) to 44, improving inactivation efficiency by 25-fold compared to FCP .

Enzymatic Reaction Parameter 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid FCP (Reference Inhibitor)
Partition Ratio 44147
Binding Affinity Higher (enhanced by structural modifications)Lower
Rate Constant 12-fold fasterBaseline

Comparative Analysis of Reaction Types

Reaction Type Key Mechanism Applications
Substitution Nucleophilic attack by amino groupOrganic synthesis intermediates
Addition Carboxylic acid group reactivityEsterification, Michael additions
Condensation Formation of imines/β-lactamsHeterocyclic or peptide synthesis
Enzymatic Inactivation PLP-dependent covalent bindingTargeted enzyme inhibition (e.g., GABA-AT)

Research Findings and Implications

  • Structural influence : The 3,5-dimethoxyphenyl group enhances chemical stability and biological activity compared to analogs with different substituents.

  • Enzyme selectivity : Docking studies reveal that the amino group’s orientation toward Lys329-PLP is critical for binding affinity and reaction efficiency .

  • Therapeutic potential : The compound’s ability to inactivate PLP-dependent enzymes suggests applications in treating neurological disorders, where GABA-AT activity is implicated .

Scientific Research Applications

Medicinal Chemistry

Drug Development
3-Amino-4-(3,5-dimethoxyphenyl)butyric acid is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a candidate for developing new therapeutic agents aimed at treating conditions such as neuropathic pain and mood disorders .

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to inhibit GABA transporters, which are crucial in regulating neurotransmission. In a study involving rodent models of neuropathic pain, derivatives of this compound showed significant antinociceptive effects without inducing motor deficits .

Biochemical Research

Amino Acid Interactions
The compound is instrumental in biochemical studies focusing on amino acid interactions and their impact on protein folding and function. It aids researchers in understanding metabolic pathways and enzyme activities, contributing to advancements in protein chemistry and enzymology .

Analytical Chemistry
In analytical chemistry, 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid is employed as a standard in chromatographic techniques. This application ensures accurate measurement of related substances in complex mixtures, facilitating quality control in pharmaceutical formulations .

Material Science

Polymer Modification
This compound can be incorporated into polymers to modify their properties. Its unique structure allows for the development of advanced materials with specific characteristics, which can be beneficial in creating targeted drug delivery systems or other specialized applications .

Case Study 1: Neuropathic Pain Treatment

In a study published in Frontiers in Pharmacology, researchers synthesized novel functionalized amino acids, including derivatives of 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid, as inhibitors of GABA uptake. These compounds demonstrated significant efficacy in rodent models for chemotherapy-induced neuropathic pain, highlighting their potential for clinical applications in pain management .

Case Study 2: Neurodegenerative Disease Research

Another study explored the role of similar compounds in inhibiting enzymes involved in the kynurenine pathway, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings suggest that these compounds could play a role in therapeutic strategies aimed at reducing neurotoxicity associated with kynurenine metabolism .

Data Table: Comparison of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal Chemistry Drug development for neurological disordersEffective GABA transporter inhibition
Biochemical Research Studying amino acid interactionsInsights into protein folding mechanisms
Analytical Chemistry Standard for chromatographic techniquesEnhanced accuracy in measuring amino acids
Material Science Polymer modification for targeted drug deliveryDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity . Pathways involved include modulation of neurotransmitter systems and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Amino-4-(3,5-dimethoxyphenyl)butyric acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H17NO4\text{C}_{13}\text{H}_{17}\text{N}\text{O}_4 and a molecular weight of approximately 221.27 g/mol. Its structure includes an amino group, a butyric acid moiety, and a phenyl group substituted with two methoxy groups at the 3 and 5 positions. The dual methoxylation enhances its solubility and interaction with biological targets, potentially leading to distinct pharmacological effects .

Biological Activities

Research indicates that 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may inhibit enzymes involved in the kynurenine pathway, thereby reducing neurotoxic metabolites .
  • Antinociceptive Properties : In studies involving neuropathic pain models, the compound demonstrated significant antinociceptive effects. It acts on GABA transporters, potentially modulating neurotransmission and providing relief from pain without inducing motor deficits .
  • Anticancer Activity : Preliminary studies suggest that 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

The mechanisms underlying the biological activities of 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, particularly those associated with the kynurenine pathway. This inhibition can lead to decreased production of neurotoxic metabolites like quinolinic acid .
  • Receptor Modulation : Interaction with GABA transporters suggests that the compound can modulate inhibitory neurotransmission, which is crucial for managing conditions like neuropathic pain .

Data Tables

The following table summarizes key findings related to the biological activity of 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid:

Biological Activity Effect Reference
NeuroprotectiveReduces neurotoxic metabolites
AntinociceptiveSignificant pain relief in neuropathic models
CytotoxicityInhibits proliferation in cancer cell lines

Case Studies

Several case studies have highlighted the therapeutic potential of 3-Amino-4-(3,5-dimethoxyphenyl)butyric acid:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings support its role as a neuroprotective agent .
  • Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate its precise mechanisms and optimize its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid with high purity?

  • Methodological Answer : Synthesis can be adapted from protocols for structurally similar amino acid derivatives. For example, a general procedure involves coupling protected amino acids with methoxy-substituted phenyl precursors under controlled temperatures (e.g., 45°C) using carbodiimide-based coupling agents . Post-synthesis, purification via recrystallization (using ethanol/hexane mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is critical to achieve >95% purity. Melting point analysis (e.g., 67–71°C for analogous compounds) and NMR can confirm purity .
Step Conditions Purpose
Coupling45°C, 1.25 hForm amide bond
PurificationEthanol/hexane recrystallizationRemove unreacted reagents
Characterization¹H NMR (DMSO-d₆), m.p. analysisValidate structure and purity

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.7–3.9 ppm), amino protons (δ ~6.5–7.5 ppm), and carboxylic acid protons (if present). Compare with spectra of related compounds like 4-(2,5-dimethoxyphenyl)butyric acid .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • Melting Point : Compare observed values (e.g., 180–182°C for triazine derivatives) to literature .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as methoxy and amino groups are sensitive to humidity. Stability studies on similar compounds suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or metabolite interference. Strategies include:

  • Comparative Bioassays : Test enantiomers (e.g., (R)- vs. (S)-configurations) using chiral HPLC-separated samples .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in biological matrices .
  • Dose-Response Studies : Validate activity across multiple cell lines or in vivo models to rule out cell-specific effects.

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GABA analogs for neurological targets). Parameterize methoxy groups as electron donors.
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., water/Na⁺/Cl⁻) for 100 ns to assess stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches determine stereochemical configuration?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to standards .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to resolve absolute configuration.
  • Optical Rotation : Measure [α]D²⁵ and compare to literature values for (R)- or (S)-enantiomers .

Data Contradiction Analysis

  • Case Study : Conflicting NMR data for methoxy protons (δ 3.76 vs. 3.86 ppm in similar compounds) may reflect solvent effects (DMSO vs. CDCl₃) or pH variations. Re-run spectra under standardized conditions (e.g., DMSO-d₆, 25°C) and reference internal standards (TMS) .

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